molecular formula C9H7F2NO B2855897 2-(Difluoromethyl)-1-benzofuran-5-amine CAS No. 1784891-44-6

2-(Difluoromethyl)-1-benzofuran-5-amine

Cat. No.: B2855897
CAS No.: 1784891-44-6
M. Wt: 183.158
InChI Key: YONBUJKKUQNMDI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-benzofuran-5-amine is an organic compound that features a benzofuran ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-benzofuran-5-amine typically involves the introduction of the difluoromethyl group onto a benzofuran scaffold. One common method is the difluoromethylation of a pre-formed benzofuran derivative. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process often requires stringent control of reaction parameters to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .

Scientific Research Applications

2-(Difluoromethyl)-1-benzofuran-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-benzofuran-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .

Comparison with Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Difluoromethylated heteroarenes
  • Trifluoromethylated analogs

Comparison: 2-(Difluoromethyl)-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to trifluoromethylated analogs, the difluoromethyl group provides a different balance of lipophilicity and hydrogen-bonding ability, which can be advantageous in certain applications .

Properties

IUPAC Name

2-(difluoromethyl)-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONBUJKKUQNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784891-44-6
Record name 2-(difluoromethyl)-1-benzofuran-5-amine
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